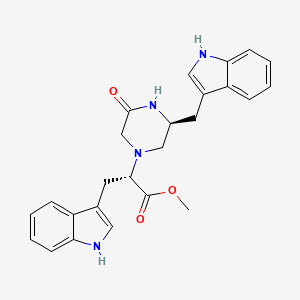
Pex5-pex14 ppi-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pex5-pex14 protein-protein interaction inhibitor 2 is a compound designed to inhibit the interaction between the peroxisomal proteins Pex5 and Pex14. This interaction is crucial for the import of proteins into peroxisomes, which are essential organelles involved in various metabolic processes. The inhibition of this interaction has been shown to disrupt essential cellular processes in trypanosomes, leading to cell death. This makes Pex5-pex14 protein-protein interaction inhibitor 2 a potential therapeutic agent for diseases caused by trypanosome infections, such as African trypanosomiasis .
Preparation Methods
The synthesis of Pex5-pex14 protein-protein interaction inhibitor 2 involves several steps. The initial compounds are based on 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines chemistry. The synthetic route includes scaffold-hopping to obtain a new class of compounds with trypanocidal activity. The initial compounds are then taken forward to a first round of hit-to-lead optimization by synthesizing derivatives. These derivatives show activities in the range of low- to high-digit micromolar IC50 in in vitro tests .
Chemical Reactions Analysis
Pex5-pex14 protein-protein interaction inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Pex5-pex14 protein-protein interaction inhibitor 2 has several scientific research applications. In chemistry, it is used to study the inhibition of protein-protein interactions and the development of new therapeutic agents. In biology, it is used to investigate the role of peroxisomal proteins in cellular processes and the effects of their inhibition. In medicine, it is being explored as a potential treatment for diseases caused by trypanosome infections, such as African trypanosomiasis. In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Pex5-pex14 protein-protein interaction inhibitor 2 involves the inhibition of the interaction between the peroxisomal proteins Pex5 and Pex14. This interaction is crucial for the import of proteins into peroxisomes. By inhibiting this interaction, the compound disrupts essential cellular processes in trypanosomes, leading to cell death. The molecular targets involved include the Pex5 and Pex14 proteins, and the pathways affected include those related to protein import into peroxisomes .
Comparison with Similar Compounds
Pex5-pex14 protein-protein interaction inhibitor 2 is unique in its ability to inhibit the interaction between the Pex5 and Pex14 proteins. Similar compounds include other Pex14-pex5 protein-protein interaction inhibitors, such as those based on oxopiperazine templates. These compounds also inhibit the Pex14-pex5 interaction but may have different chemical structures and properties. The uniqueness of Pex5-pex14 protein-protein interaction inhibitor 2 lies in its specific chemical structure and its effectiveness in inhibiting the Pex14-pex5 interaction .
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-5-oxopiperazin-1-yl]propanoate |
InChI |
InChI=1S/C25H26N4O3/c1-32-25(31)23(11-17-13-27-22-9-5-3-7-20(17)22)29-14-18(28-24(30)15-29)10-16-12-26-21-8-4-2-6-19(16)21/h2-9,12-13,18,23,26-27H,10-11,14-15H2,1H3,(H,28,30)/t18-,23-/m0/s1 |
InChI Key |
MEXLGHCMVQBSAZ-MBSDFSHPSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3C[C@@H](NC(=O)C3)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CC(NC(=O)C3)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


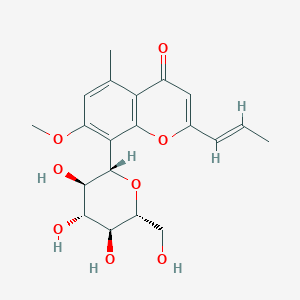
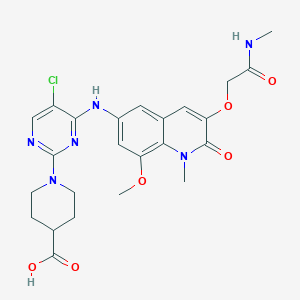
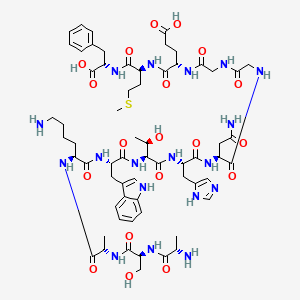
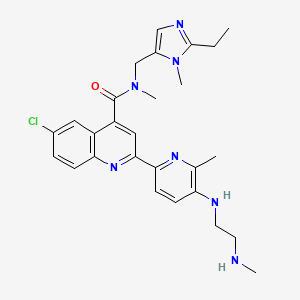
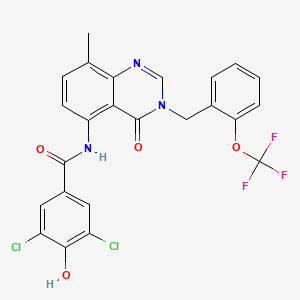
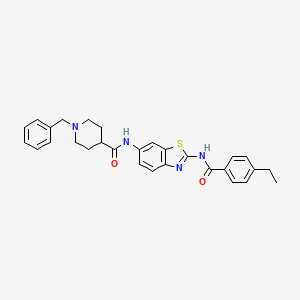
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
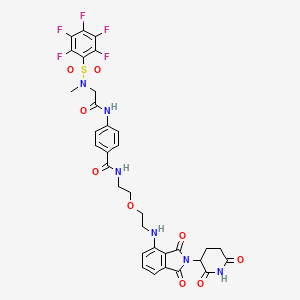
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
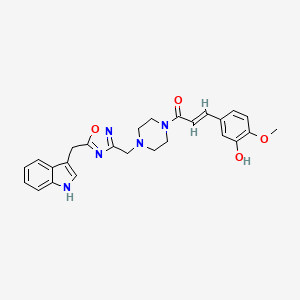


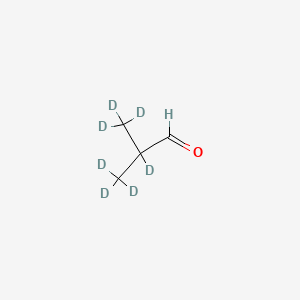
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
